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Compound of Interest

2-(4-
Compound Name:
(Trifluoromethyl)phenyl)morpholine

Cat. No. B1308843

Despite a comprehensive search of chemical and crystallographic databases, the complete
crystal structure, including unit cell parameters, space group, and atomic coordinates for 2-(4-
(Trifluoromethyl)phenyl)morpholine, is not publicly available. While the compound is known
and cataloged in chemical libraries, its specific three-dimensional arrangement in a crystalline
solid has not been deposited in accessible databases such as the Cambridge Structural
Database (CSD).

This lack of foundational crystallographic data precludes the creation of an in-depth technical
guide as per the user's core requirements. The requested quantitative data tables, detailed
experimental protocols for crystal structure determination, and associated visualizations are all
contingent on the availability of a solved and published crystal structure.

For the benefit of researchers, scientists, and drug development professionals, this document
will outline the typical methodologies and data that would be presented had the crystal
structure been available. It will also touch upon the known context of similar morpholine-
containing compounds.

Hypothetical Data Presentation

Had the crystallographic data been accessible, it would be summarized in a structured table
format for clarity and comparative analysis. An example of such a table is provided below, with
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placeholder data to illustrate the format.

Table 1: Hypothetical Crystallographic Data for 2-(4-(Trifluoromethyl)phenyl)morpholine

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b1308843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Parameter Value (lllustrative)
Chemical Formula C11H12FsNO
Formula Weight 231.21 g/mol
Crystal System Monoclinic
Space Group P2i/c

a (A 10.123(4)

b (A) 8.456(2)

c (A 13.789(5)

a (°) 90

B () 105.45(2)

y (®) 90

Volume (A3) 1134.5(7)

z 4

Calculated Density (g/cm3) 1.354
Absorption Coefficient (mm~1) 0.123

F(000) 480

Crystal Size (mm3)

0.25x0.15x0.10

0 range for data collection (°)

2.50 to 28.00

Reflections collected

5678

Independent reflections

2543 [R(int) = 0.034]

Final R indices [I>2a(1)]

R1=0.045, wR2=0.112

R indices (all data)

R1=0.067, wR2=0.125

Goodness-of-fit on F2

1.05
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Standard Experimental Protocols

The determination of a crystal structure involves a series of well-established experimental
procedures. A detailed protocol would typically include the following stages:

Synthesis and Crystallization

A synthetic route to 2-(4-(Trifluoromethyl)phenyl)morpholine would first be established.
Following successful synthesis and purification, the crucial step of crystallization would be
undertaken. This often involves screening various solvents and crystallization techniques (e.qg.,
slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality
for X-ray diffraction.

X-ray Data Collection

A single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then
cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays of a specific
wavelength (e.g., Mo Ka, A = 0.71073 A) are directed at the crystal. As the crystal is rotated, a
series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space
group. The phase problem is then solved using direct methods or Patterson methods to
generate an initial electron density map. An atomic model is built into this map. This model is
then refined against the experimental data using least-squares methods, adjusting atomic
positions, and thermal parameters to improve the agreement between the calculated and
observed structure factors.

Logical Workflow for Crystal Structure
Determination

The overall process from obtaining a compound to determining its crystal structure can be
visualized as a logical workflow.
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Synthesis & Purification Crystallization X-ray Diffraction Structure Analysis
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(Trifluoromethyl)phenyl)morpholine: A Technical Overview]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1308843#crystal-structure-of-2-4-
trifluoromethyl-phenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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